molecular formula C8H13Cl2N3O2 B2653772 Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-4-carboxylate;dihydrochloride CAS No. 2470440-65-2

Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-4-carboxylate;dihydrochloride

Cat. No. B2653772
CAS RN: 2470440-65-2
M. Wt: 254.11
InChI Key: RFJWVBSFRPQWAP-UHFFFAOYSA-N
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Description

“Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-4-carboxylate;dihydrochloride” is a chemical compound with the molecular formula C7H13Cl2N3 . It is a solid substance stored at room temperature under an inert atmosphere .


Synthesis Analysis

The synthesis of similar compounds involves a sequential opening/closing cascade reaction . This method provides the desired products with moderate to good yields . The gram-scale synthesis of the major product was carried out with good yields (up to 80%) . The synthesis involves the use of unsaturated compounds in reactions with N-nucleophiles using amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR spectra can provide information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can participate in condensation reactions with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters . The compound can also undergo dehydration faster than cyclization, and the cyclic intermediates formed in the reaction course are unstable and easily undergo amido-imidol tautomerism, yielding stable 1H-indazoles .


Physical And Chemical Properties Analysis

The compound is a solid substance stored at room temperature under an inert atmosphere . More detailed physical and chemical properties such as melting point, boiling point, etc., were not found in the search results.

Scientific Research Applications

Chemical Synthesis Approaches

  • Synthesis Techniques: Pyrazolo[3,4-b]pyridine derivatives, closely related to the chemical , have been synthesized through various methods. For instance, a two-step procedure from readily available 2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates using treatment with the Vilsmeier–Haack reagent and further treatment with hydrazine, revealing a favored geometry with a boat conformation in the dihydropyridine system and a planar pyrazole ring (Verdecia et al., 1996). Another study employed ultrasound-promoted regioselective synthesis to obtain fused polycyclic derivatives in excellent yields, indicating the efficiency of modern synthetic techniques (Nikpassand et al., 2010).

Applications in Material Science and Medicine

  • Corrosion Inhibition

    Pyrazolopyridine derivatives have been investigated as potential corrosion inhibitors for mild steel in acidic conditions, showcasing the application of these compounds beyond pharmaceuticals. The study demonstrates the compounds' effectiveness in corrosion protection, highlighting their potential utility in industrial applications (Dandia et al., 2013).

  • Antibacterial Activity

    Certain pyrazolopyridine derivatives have been synthesized and evaluated for their antibacterial activity, indicating moderate to good efficacy against various bacterial strains. This research points towards potential therapeutic applications of these compounds in treating bacterial infections (Panda et al., 2011).

Miscellaneous Applications

  • Electrochemical Studies: The corrosion inhibition effect of aryl pyrazolo pyridines on copper in a hydrochloric acid system was explored through computational and electrochemical studies. These studies not only offer insights into the compounds' protective capabilities but also demonstrate their potential for application in preserving metal integrity in corrosive environments (Sudheer & Quraishi, 2015).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, similar compounds have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .

Safety and Hazards

The compound is associated with certain hazards. It has been classified with hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

The compound and its derivatives have potential applications in the pharmaceutical industry. For instance, similar compounds have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity . Therefore, future research could focus on exploring these potential applications further.

properties

IUPAC Name

methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-4-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2.2ClH/c1-13-8(12)7-5-4-10-11-6(5)2-3-9-7;;/h4,7,9H,2-3H2,1H3,(H,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJWVBSFRPQWAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2=C(CCN1)NN=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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